molecular formula C11H25N3 B12563383 N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine CAS No. 191997-12-3

N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine

Cat. No.: B12563383
CAS No.: 191997-12-3
M. Wt: 199.34 g/mol
InChI Key: VBJZTKLCVIAMIA-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is an organic compound with the molecular formula C12H26N2. This compound is characterized by the presence of a cyclohexane ring substituted with a diamine group and a dimethylamino propyl chain. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine can be achieved through continuous flow processes. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary or secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
  • 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-

Uniqueness

N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine is unique due to its cyclohexane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature distinguishes it from other similar compounds, enhancing its utility in applications requiring precise molecular interactions.

Properties

CAS No.

191997-12-3

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

4-N-[3-(dimethylamino)propyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C11H25N3/c1-14(2)9-3-8-13-11-6-4-10(12)5-7-11/h10-11,13H,3-9,12H2,1-2H3

InChI Key

VBJZTKLCVIAMIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CCC(CC1)N

Origin of Product

United States

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